2-Allyl-3-methoxy-6-nitropyridine
Description
2-Allyl-3-methoxy-6-nitropyridine is a nitro-substituted pyridine derivative featuring an allyl group at the 2-position, a methoxy group at the 3-position, and a nitro group at the 6-position.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-methoxy-6-nitro-2-prop-2-enylpyridine |
InChI |
InChI=1S/C9H10N2O3/c1-3-4-7-8(14-2)5-6-9(10-7)11(12)13/h3,5-6H,1,4H2,2H3 |
InChI Key |
SKOKROIYZLCYMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitro and Methoxy Positioning
The position of nitro and methoxy groups significantly impacts synthetic yields and reactivity. For example:
- 2-Methoxy-4-methyl-5-nitropyridine (7c) : Synthesized in 95% yield via established methods .
- 2-Methoxy-4-methyl-3-nitropyridine (7d) : Lower yield (80%) due to steric and electronic effects at the 3-nitro position .
In contrast, 2-Allyl-3-methoxy-6-nitropyridine’s nitro group at the 6-position may alter regioselectivity in further reactions compared to analogs with nitro groups at the 3- or 5-positions.
Allyl vs. Chloro Substituents
Replacing the chloro group in analogs like 2-chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) with an allyl group modifies reactivity. Chloro substituents act as leaving groups, enabling nucleophilic substitution, while allyl groups facilitate cycloaddition or polymerization reactions .
Ethoxy vs. Methoxy Groups
Methoxy groups, being smaller, may enhance solubility in polar solvents .
Structural Similarity and Physical Properties
A comparison of key analogs (Table 1) highlights variations in molecular weight, substituents, and synthetic accessibility:
Reactivity and Functionalization Potential
- Nitro Group Reactivity : The nitro group in this compound may undergo reduction to amines or participate in electrophilic aromatic substitution, similar to 2-chloro-6-methoxy-3-nitropyridine .
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